![molecular formula C16H24N4O2 B5614225 1-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5614225.png)
1-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
This compound belongs to a class of chemicals that often feature imidazo[1,2-a]pyridine or imidazo[1,5-a]pyridine moieties, which are important in medicinal chemistry and organic synthesis due to their versatile pharmacological properties and reactivity. These core structures are found in various biologically active compounds and are used in the design of new therapeutics.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps starting from basic heterocyclic amines such as 2-amino pyridine. Methods can include alkylation, cyclization, selective chlorination, and cross-coupling reactions. For example, Du Hui-r et al. (2014) explored the synthesis of imidazo[1,2-a]pyridine derivatives through a multi-step process involving cyclization with methyl bromopyruvate followed by Suzuki cross-coupling (Du Hui-r, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category typically features a fused ring system incorporating the imidazole and pyridine rings. This structure is pivotal in their reactivity and interaction with biological targets. The imidazo[1,5-a]pyridine architecture, for example, serves as a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions through their imidazo and pyridine moieties, enabling a variety of chemical transformations. This includes cycloaddition reactions, nucleophilic substitutions, and carbene generation. The unique electronic and steric properties of the imidazo[1,5-a]pyridine core allow for selective reactions in synthetic chemistry (Alcarazo et al., 2005).
properties
IUPAC Name |
1-cyclopropyl-N-methyl-N-[3-(1-methylimidazol-2-yl)propyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-18-9-7-17-14(18)4-3-8-19(2)16(22)12-10-15(21)20(11-12)13-5-6-13/h7,9,12-13H,3-6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSDLXWJVSUMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCN(C)C(=O)C2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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